2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 311320-38-4
Cat. No.: VC15486755
Molecular Formula: C22H19Br2N3OS
Molecular Weight: 533.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311320-38-4 |
|---|---|
| Molecular Formula | C22H19Br2N3OS |
| Molecular Weight | 533.3 g/mol |
| IUPAC Name | 2-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C22H19Br2N3OS/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(24)29-17)14(11-25)21(26)27(15)13-5-3-12(23)4-6-13/h3-8,19H,9-10,26H2,1-2H3 |
| Standard InChI Key | MVRBCEKNBCVISO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile, reflects its intricate architecture. Key features include:
-
Hexahydroquinoline Core: A partially saturated bicyclic system conferring conformational rigidity.
-
Brominated Substituents: A 4-bromophenyl group at position 1 and a 5-bromothiophen-2-yl group at position 4, enhancing electrophilic reactivity and π-π stacking interactions.
-
Nitrile Group: At position 3, contributing to dipole interactions and metabolic stability.
-
Ketone and Amino Groups: At positions 5 and 2, respectively, enabling hydrogen bonding and catalytic site binding.
The molecular formula is C₂₂H₁₉Br₂N₃OS, with a molecular weight of 533.3 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 311320-38-4 |
| Molecular Formula | C₂₂H₁₉Br₂N₃OS |
| Molecular Weight | 533.3 g/mol |
| IUPAC Name | 2-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Key Functional Groups | Bromophenyl, bromothiophenyl, nitrile, ketone, amine |
Stereochemical Considerations
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of hexahydroquinoline derivatives typically employs multicomponent reactions, such as the Hantzsch method, which condenses aldehydes, diketones, and ammonia derivatives . For this compound, key steps likely involve:
-
Formation of the Hexahydroquinoline Core: Cyclocondensation of 4-(difluoromethoxy)benzaldehyde analogs with 1,3-cyclohexanedione derivatives .
-
Introduction of Brominated Groups: Electrophilic bromination or Suzuki-Miyaura cross-coupling to attach aryl bromides.
-
Nitrile Incorporation: Cyanation via nucleophilic substitution or Sandmeyer reaction.
Notably, brominated thiophene precursors may require palladium-catalyzed coupling reactions to achieve regioselective attachment.
Challenges and Optimization
Synthetic routes face challenges such as:
-
Side Reactions: Over-bromination or epimerization at chiral centers.
-
Low Yields: Steric hindrance from the 7,7-dimethyl groups complicating cyclization.
-
Purification Difficulties: Similar polarities among intermediates necessitating advanced chromatographic techniques.
Optimized conditions, such as using Horner-Wadsworth-Emmons (HWE) olefination for stereocontrol or BH₃- THF for selective reductions , could improve efficiency.
Biological Activities and Mechanisms
Table 2: Comparative SHIP Inhibition by Quinoline Derivatives
| Compound | SHIP1 Inhibition (%) | SHIP2 Inhibition (%) |
|---|---|---|
| 4- HCl | 41 | 66 |
| Mefloquine | 20 (at 500 μM) | 35 (at 500 μM) |
| Quinine | <5 | <5 |
Anti-Inflammatory Effects
Hexahydroquinoline-3-carboxylate derivatives suppress pro-inflammatory cytokines like TGF-β1 by 40–60% in lipoxygenase-induced models . Although direct data on this compound is lacking, structural similarities suggest it may inhibit reactive oxygen species (ROS) and complement proteins (C3, C9) . The 5-bromothiophene group could potentiate these effects by scavenging free radicals.
Antimicrobial Activity
Brominated aromatic systems disrupt microbial membranes and enzyme function. For example, 5-bromothiophene derivatives exhibit IC₅₀ values of <10 μM against Staphylococcus aureus. The amino group at position 2 may further enhance Gram-positive targeting via protonation-dependent membrane penetration.
Analytical Characterization
Spectroscopic Methods
-
IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) .
-
¹H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and NH₂ (δ 5.5–6.0 ppm).
-
HRMS: Exact mass confirmation at m/z 533.3 (M+H)⁺.
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities with >95% purity.
Therapeutic Applications and Future Directions
Drug Development
This compound’s multifunctional structure positions it as a lead candidate for:
-
Autoimmune Diseases: TGF-β1 suppression for rheumatoid arthritis .
-
Infectious Diseases: Broad-spectrum antimicrobial agents.
Challenges and Innovations
-
Solubility: The bromine and nitrile groups reduce aqueous solubility; prodrug strategies (e.g., esterification) may improve bioavailability.
-
Toxicity: Cytotoxicity screening in 3T3 cell lines is essential .
-
Stereochemical Optimization: Enantioselective synthesis to enhance potency and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume